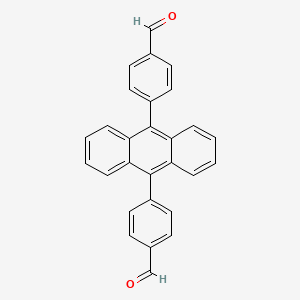

9,10-Bis(4-formylphenyl)anthracene

描述

9,10-Bis(4-formylphenyl)anthracene is a compound with an anthracene core and two 4-formylphenyl groups at the 9 and 10 positions. This compound is known for its applications in various fields, including organic electronics, photonics, and materials science. It is often used as a building block in the synthesis of covalent organic frameworks (COFs) and other advanced materials .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Bis(4-formylphenyl)anthracene typically involves the Suzuki coupling reaction. For example, a mixture of 9,10-dibromoanthracene, 4-formylphenylboronic acid, potassium carbonate, toluene, ethanol, and a palladium catalyst is heated under an inert atmosphere to produce the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield .

化学反应分析

Types of Reactions

9,10-Bis(4-formylphenyl)anthracene undergoes various chemical reactions, including:

Oxidation: The formyl groups can be oxidized to carboxylic acids.

Reduction: The formyl groups can be reduced to alcohols.

Substitution: The anthracene core can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products

Oxidation: Produces 9,10-Bis(4-carboxyphenyl)anthracene.

Reduction: Produces 9,10-Bis(4-hydroxyphenyl)anthracene.

Substitution: Produces various substituted anthracene derivatives depending on the electrophile used.

科学研究应用

9,10-Bis(4-formylphenyl)anthracene (BFPA) is a formyl functional ligand linker with applications in covalent organic frameworks (COFs), explosive detection, photosterilization, and organic light-emitting diodes (OLEDs) .

Scientific Research Applications

Covalent Organic Frameworks (COFs) BFPA is used as a ligand linker in COFs . For instance, a porphyrin–anthracene COF (Por-DPA-COF) was constructed using BFPA as the linkage and a porphyrin photosensitizer as the active node. This COF exhibited good photothermal conversion performance and efficient singlet oxygen production capacity, promoting wound healing without obvious side effects as a novel efficient bactericide .

Explosive Detection BFPA is used in the application of nitrofuran and nitroaromatic explosive detection .

Luminescent Conjugated Microporous Polymers BFPA is used to create luminescent conjugated microporous polymer (AP-CMP) through polycondensation with pyrrole, effectively preventing quenching caused by the aggregation and π-π stacking of highly conjugated anthracene building blocks. The highly extended and conjugated structure gives AP-CMP high fluorescence, porosity, and the ability to selectively and rapidly detect nitrofuran antibiotics through fluorescence quenching. AP-CMP has shown low detection limits of 0.62 ppm for Nitrofurazone (NFZ), 0.67 ppm for nitrofurantoin (NFT), and 0.77 ppm for furazolidone (FZD) .

Organic Light-Emitting Diodes (OLEDs) BFPA is used in OLEDs . 9,10-divinyl anthracene derivatives can be applied to the preparation of high-performance organic electroluminescent devices, particularly the active layer .

Singlet Oxygen Generation Anthracene derivatives, such as BFPA, are important sources of singlet oxygen .

Other applications BFPA can be used as an aldehyde ligand for cross-linked COF networks .

作用机制

The mechanism of action of 9,10-Bis(4-formylphenyl)anthracene involves its ability to participate in various photophysical processes. The compound can absorb light and undergo electronic transitions, making it useful in photodynamic therapy and as a component in OLEDs. Its formyl groups also allow it to form covalent bonds with other molecules, facilitating the construction of complex materials .

相似化合物的比较

Similar Compounds

- 9,10-Bis(4-methoxyphenyl)anthracene

- 9,10-Bis(phenylethynyl)anthracene

- 9-(4-phenyl)anthracene

Comparison

9,10-Bis(4-formylphenyl)anthracene is unique due to its formyl functional groups, which provide versatility in chemical reactions and applications. Compared to 9,10-Bis(4-methoxyphenyl)anthracene, it has higher reactivity due to the electron-withdrawing nature of the formyl groups. This makes it more suitable for constructing COFs and other advanced materials .

生物活性

9,10-Bis(4-formylphenyl)anthracene (BFPA) is a compound of significant interest due to its unique structure and potential biological activities. It features an anthracene core with two 4-formylphenyl groups, which contribute to its photophysical properties and reactivity. This article explores the biological activity of BFPA, including its antitumor effects, photodynamic properties, and applications in biomedical fields.

- Molecular Formula : C20H14O2

- CAS Number : 324750-99-4

- Structure : BFPA consists of an anthracene backbone with aldehyde substituents that enhance its electronic properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of BFPA. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies demonstrated that BFPA effectively inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis via ROS generation |

| HeLa (Cervical Cancer) | 6.8 | Activation of caspase pathways |

| A549 (Lung Cancer) | 4.5 | Cell cycle arrest and apoptosis |

Photodynamic Therapy Applications

BFPA has shown promise in photodynamic therapy (PDT), a treatment that uses light-activated compounds to induce cell death in targeted tissues. Upon irradiation, BFPA generates singlet oxygen (), which is effective in killing cancer cells while minimizing damage to surrounding healthy tissues. This property is particularly beneficial in treating localized tumors.

- Photodynamic Mechanism :

- Upon light activation, BFPA undergoes a transition that produces .

- interacts with cellular components, leading to oxidative damage and cell death.

Antibacterial Activity

BFPA has also been investigated for its antibacterial properties. In a recent study, it was incorporated into a luminescent conjugated microporous polymer (AP-CMP), which exhibited significant antibacterial effects against various pathogens. The polymer's structure prevented quenching due to aggregation, allowing for effective detection and killing of bacteria.

Case Studies

-

Antitumor Efficacy in Animal Models :

- In vivo studies using mouse models demonstrated that BFPA significantly reduced tumor size in Ehrlich ascites carcinoma models. Mice treated with BFPA showed a marked increase in survival rates compared to control groups.

-

PDT Effectiveness :

- Clinical trials are underway to assess the efficacy of BFPA in PDT for skin cancers. Preliminary results indicate that patients treated with BFPA under light exposure experienced tumor regression without severe side effects.

属性

IUPAC Name |

4-[10-(4-formylphenyl)anthracen-9-yl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H18O2/c29-17-19-9-13-21(14-10-19)27-23-5-1-2-6-24(23)28(26-8-4-3-7-25(26)27)22-15-11-20(18-30)12-16-22/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPGUWKCPYZVIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20466366 | |

| Record name | 9,10-BIS(4-FORMYLPHENYL)ANTHRACENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324750-99-4 | |

| Record name | 9,10-BIS(4-FORMYLPHENYL)ANTHRACENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 9,10-Bis(4-formylphenyl)anthracene utilized in the construction of porous materials?

A: this compound serves as a key building block in the synthesis of a supramolecular organic framework (SOF). [] This compound reacts with β-amino-β-(pyrid-4-yl)acrylonitrile to form a dihydropyridyl product, 9,10-bis(4-((3,5-dicyano-2,6-dipyridyl)dihydropyridyl)phenyl)anthracene (L(1)). [] In the solid state, L(1) assembles into a three-dimensional framework (SOF-1) through strong hydrogen bonds between the nitrogen of the dihydropyridyl group and the nitrogen of the pyridine ring (N-H···N(py)) and π-π interactions. [] This framework, SOF-1, exhibits permanent porosity and has demonstrated potential for gas storage applications. []

Q2: What are the gas adsorption properties of the supramolecular organic framework derived from this compound?

A: The desolvated form of SOF-1, denoted as SOF-1a, displays noteworthy gas adsorption properties. [] It exhibits high uptake capacities for carbon dioxide (CO2) and acetylene (C2H2), exceeding those observed in many other crystalline molecular organic solids. [] Specifically, SOF-1a adsorbs approximately 3 moles of CO2 per mole of host at 16 bar and 298 K. [] Furthermore, SOF-1a demonstrates selectivity in gas adsorption, following the order: C2H2 > CO2 > CH4 > N2. [] This selectivity makes SOF-1a a material of interest for potential applications in gas separation and purification. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。